

# Technical Guide: 5-(4-Cyanophenyl)-2-hydroxypyridine Molecular Structure

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## Compound of Interest

Compound Name: 5-(4-Cyanophenyl)-2-hydroxypyridine, 95%

CAS No.: 1111106-18-3

Cat. No.: B6365832

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## Executive Summary

5-(4-Cyanophenyl)-2-hydroxypyridine (C<sub>12</sub>H<sub>8</sub>N<sub>2</sub>O) is a functionalized biaryl heterocycle characterized by a reversible lactam-lactim tautomerism.<sup>[1][2]</sup> It serves as a high-value intermediate in the synthesis of non-competitive AMPA receptor antagonists (structurally related to Perampanel) and as a mesogenic core in liquid crystal engineering.

The molecule's utility stems from its dual nature:

- **Pharmacophore:** The 2-pyridone/2-hydroxypyridine motif acts as a versatile hydrogen bond donor/acceptor pair, mimicking nucleobases or peptide bonds in enzyme active sites.<sup>[1][2]</sup>
- **Electronic Push-Pull System:** The electron-withdrawing cyano group at the para-position of the phenyl ring, coupled with the electron-rich pyridone core, creates a strong dipole moment essential for optoelectronic applications.<sup>[1][2]</sup>

## Molecular Architecture & Tautomerism

## Lactam-Lactim Equilibrium

The defining structural characteristic of this molecule is the prototropic tautomerism between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms.

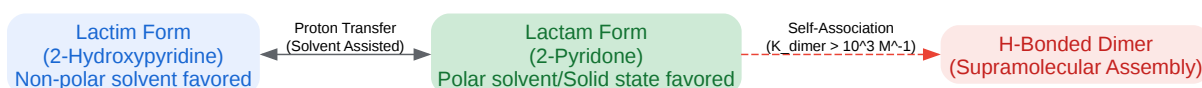
- **Dominant Species:** In the solid state and polar solvents (e.g., DMSO, water), the 2-pyridone (lactam) tautomer predominates. This is thermodynamically driven by the high resonance stabilization energy of the amide-like linkage and the ability to form robust intermolecular hydrogen-bonded dimers.[1]
- **Substituent Effect:** The 4-cyanophenyl group at the C5 position is a strong electron-withdrawing group (EWG).[1] Through conjugation, it pulls electron density from the pyridine ring, increasing the acidity of the N-H proton in the lactam form and further stabilizing the polarized carbonyl resonance contributor.

## Structural Conformation

- **Biaryl Twist:** Steric repulsion between the protons at the C4/C6 positions of the pyridine and the ortho-protons of the phenyl ring prevents coplanarity. The molecule adopts a twisted conformation (dihedral angle  $\sim 20\text{--}40^\circ$ ), which compromises maximum  
  
-conjugation but improves solubility by disrupting perfect  
  
-stacking in the crystal lattice.
- **Dipole Moment:** The linear alignment of the carbonyl oxygen (H-bond acceptor) and the cyano group (EWG) creates a significant molecular dipole, enhancing its interaction with polar residues in protein binding pockets.

## Visualization: Tautomeric Equilibrium

The following diagram illustrates the equilibrium and the resonance stabilization provided by the cyano group.



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Figure 1: Tautomeric equilibrium shifting toward the Lactam form in polar media, leading to stable dimer formation.

## Synthesis & Manufacturing Protocol

The most robust synthetic route utilizes a Suzuki-Miyaura Cross-Coupling reaction.<sup>[1][2]</sup> This pathway is preferred over direct condensation methods due to its high regioselectivity and tolerance for the nitrile functional group.<sup>[2]</sup>

## Retrosynthetic Analysis

- Fragment A: 5-Bromo-2-hydroxypyridine (or its O-protected variant, 5-Bromo-2-methoxypyridine).<sup>[1][2]</sup>
- Fragment B: 4-Cyanophenylboronic acid.<sup>[1][2]</sup>
- Coupling: Pd-catalyzed C-C bond formation.<sup>[1][2]</sup>

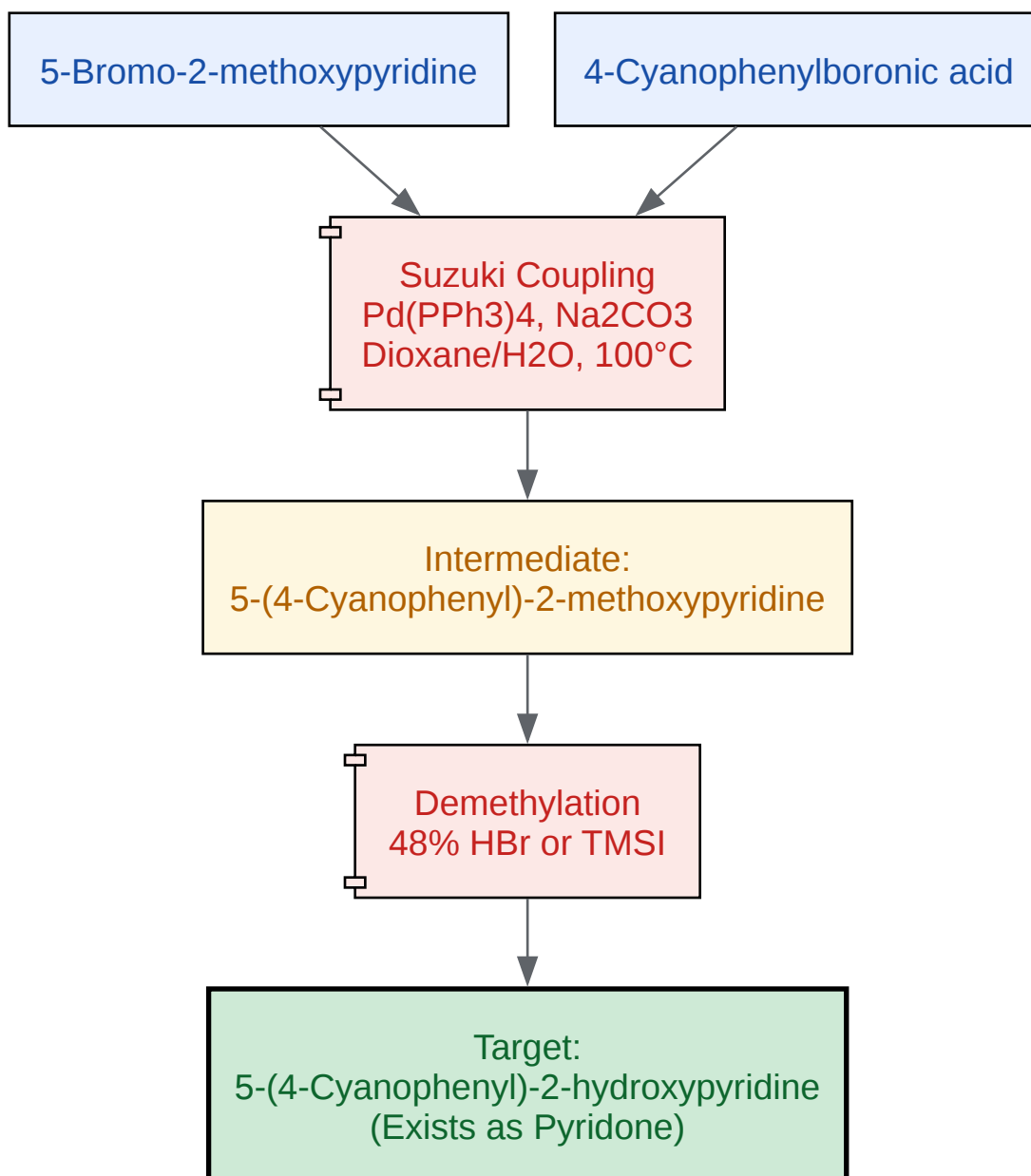
## Step-by-Step Protocol

Objective: Synthesis of 5-(4-Cyanophenyl)-2-hydroxypyridine on a 10g scale.

- Reagent Preparation:
  - Charge a 3-neck round bottom flask with 5-Bromo-2-methoxypyridine (1.0 eq, 53.2 mmol) and 4-Cyanophenylboronic acid (1.2 eq, 63.8 mmol).
  - Note on Protection: Using the methoxy-protected pyridine prevents catalyst poisoning by the free amide/hydroxyl group.<sup>[1][2]</sup>
- Catalyst System:
  - Add Pd(PPh<sub>3</sub>)<sub>4</sub> (3-5 mol%) or Pd(dppf)Cl<sub>2</sub> (for faster kinetics).<sup>[2]</sup>
  - Solvent: 1,4-Dioxane/Water (4:1 v/v). The water is critical to solubilize the inorganic base.

- Base:  $\text{Na}_2\text{CO}_3$  (2.0 eq).[1][2] Avoid strong bases like NaOH to prevent hydrolysis of the nitrile group.[2]
- Reaction:
  - Degas the mixture with  $\text{N}_2$  for 15 minutes to remove  $\text{O}_2$  (prevents homocoupling).
  - Heat to reflux ( $100^\circ\text{C}$ ) for 12–16 hours. Monitor by TLC/LC-MS for consumption of the bromide.[1][2]
- Deprotection (If using Methoxy variant):
  - Isolate the intermediate: 5-(4-cyanophenyl)-2-methoxypyridine.[1][2]
  - Hydrolysis: Reflux in HBr (48% aq) or treat with TMSI (Trimethylsilyl iodide) in acetonitrile for mild demethylation.[2]
  - Mechanism:[1][2] Nucleophilic attack on the methyl group regenerates the pyridone carbonyl.
- Purification:
  - The product will precipitate upon cooling or neutralization.[1][2]
  - Recrystallize from DMF/Ethanol or Acetic Acid.[1][2]
  - Purity Check: High melting point ( $>250^\circ\text{C}$ ) is characteristic of the H-bonded pyridone lattice.

## Visualization: Synthesis Workflow



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Figure 2: Synthetic pathway utilizing Suzuki coupling followed by demethylation.[1][2]

## Characterization & Data Analysis

### Spectroscopic Signatures

Reliable identification relies on distinguishing the tautomeric state.[1][2]

Technique	Parameter	Characteristic Signal	Interpretation
<sup>1</sup> H-NMR	(ppm)	11.5 - 13.0 (Broad Singlet)	NH proton of the pyridone form.[1][2] Disappears with D <sub>2</sub> O shake.
<sup>1</sup> H-NMR	Coupling	Hz	Large vicinal coupling typical of the cis-alkene-like bond in pyridones.[1][2]
IR	(cm <sup>-1</sup> )	2220 - 2230	C≡N stretch.[1][2] Sharp and distinct.
IR	(cm <sup>-1</sup> )	1650 - 1680	C=O stretch (Amide I). [1][2] Confirms the pyridone tautomer.[1][2][3]
MS	m/z	197.07 [M+H] <sup>+</sup>	Protonated molecular ion.[1][2]

## Physicochemical Properties[1][2][4]

- Solubility: Poor in water, diethyl ether, and hexane. Soluble in DMSO, DMF, and hot acetic acid.
- pKa: The NH proton has a pKa 11.[1][2]0. The OH proton (minor tautomer) has a pKa 0.75 (protonated form).[2]
- Fluorescence: The molecule exhibits blue fluorescence ( nm) in aprotic solvents, attributed to the extended biaryl conjugation and Intramolecular Charge Transfer (ICT) from the lactam donor to the nitrile acceptor.

## Applications in Research

### Medicinal Chemistry: Kinase & Receptor Targeting

This scaffold acts as a bioisostere for nucleobases and other heterocyclic donors.<sup>[1][2]</sup>

- **AMPA Receptor Antagonists:** Structurally homologous to the core of Perampanel (Fycompa). Researchers use the 4-cyanophenyl isomer to probe the steric depth of the hydrophobic pocket in the AMPA receptor, comparing activity against the 2-cyanophenyl (Perampanel) standard.
- **Kinase Hinge Binding:** The lactam motif (NH donor / CO acceptor) forms a bidentate hydrogen bond with the kinase hinge region (e.g., ATP binding site), while the cyanophenyl group extends into the solvent front or hydrophobic back-pocket.

### Materials Science: Liquid Crystals

The 5-(4-cyanophenyl)-2-hydroxypyridine core is a "mesogenic" unit.<sup>[1][2]</sup>

- **Rod-like Geometry:** The rigid biaryl axis is ideal for nematic phase formation.<sup>[1][2]</sup>
- **Dimerization:** In the solid state, two molecules form a centrosymmetric dimer via N-H...O hydrogen bonds. This effectively doubles the length of the mesogen, stabilizing liquid crystalline phases at higher temperatures.

## References

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